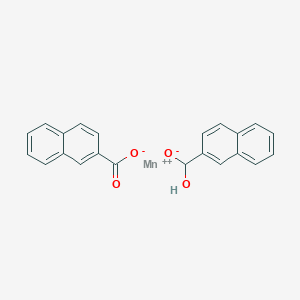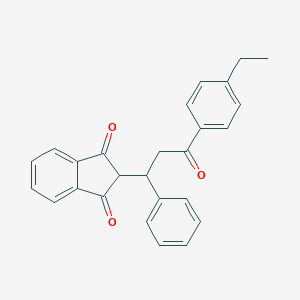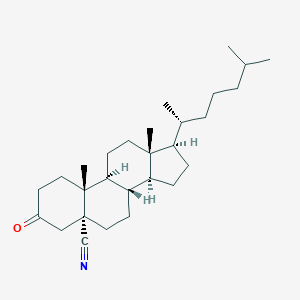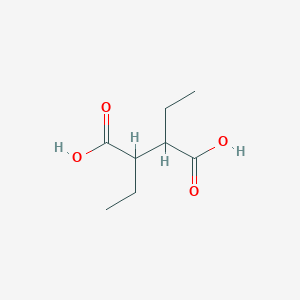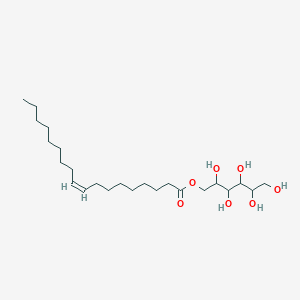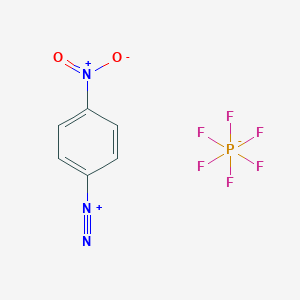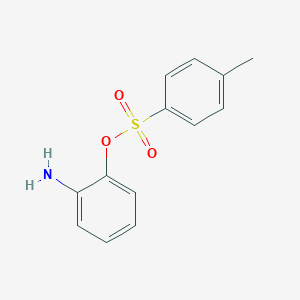
2-Aminophenyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Aminophenyl 4-methylbenzene-1-sulfonate involves detailed organic reactions, aiming for structures with potential bioactive properties. For example, the synthesis of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate demonstrates complex organic synthesis techniques, including slow evaporation solution growth techniques, to obtain single crystals with precise molecular arrangements (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like FTIR, NMR, and X-ray diffraction, revealing intricate details about their geometry and electron distribution. Density Functional Theory (DFT) calculations further support these experimental findings, providing insights into the molecular geometry, vibrational assignments, and electronic properties (Murugavel et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and stability of such molecules can be deduced from their interaction with various reagents and conditions. Studies have focused on the reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solutions, shedding light on the complex pathways and products formed under specific conditions (Shaw & Miller, 1970).
Physical Properties Analysis
Physical properties like solubility, crystal formation, and growth conditions are crucial for understanding the application potential of these compounds. The growth of single crystals by slow evaporation and their characterization through various spectroscopic methods are essential steps in analyzing these properties (Murugavel et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors, NLO (Non-Linear Optical) properties, and antimicrobial activities, are investigated to predict the compound's behavior in different environments and potential applications. For instance, the antimicrobial activity against various pathogens and the potential for PBP-2X inhibitor activity highlight the bioactivity aspect of these molecules (Murugavel et al., 2016).
Applications De Recherche Scientifique
Field
This application falls under the field of Materials Science and Optics .
Application
The compound is used in the creation of nonlinear optical materials, which have applications in various optical devices like opto-electronic devices, frequency conversion, optical communications, optical computing, optical disk data storage devices, THz communication, THz imaging, as well as military technology .
Method
The organic single crystal of 2-Aminoanilinium benzene-1, 2-diaminium tris (4-methylbenzene-1-sulfonate) was grown by slow evaporation solution growth technique at ambient temperature .
Results
The crystal showed transparency, lower cut-off wavelength, bandgap energy, optical parameters such as refractive index (n), extinction coefficient (k), optical conductivity, and electrical conductivity . The laser-induced damage threshold was calculated as 3.5 GW/cm² .
2. Organic Electrochemical Transistors
Field
This application is in the field of Organic Electronics .
Application
The compound is used as an active material in p-type accumulation mode organic electrochemical transistors (OECTs) .
Method
The molecules were synthesized and blended with high molecular weight polyethylene oxide (PEO) to improve both ion injection and thin film stability .
Results
For the most promising molecule:polymer blend (P4E4:PEO), p-type accumulation mode OECTs with μA drain currents, μS peak transconductances, and a μC* figure-of-merit value of 0.81 F V−1 cm−1 s−1 were obtained .
3. Antimicrobial Activity
Field
This application is in the field of Medicinal Chemistry .
Application
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity .
Method
The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data .
Results
The results of the study are not explicitly mentioned in the available information .
Propriétés
IUPAC Name |
(2-aminophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMKKRVBCYKOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923879 |
Source


|
| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenyl 4-methylbenzene-1-sulfonate | |
CAS RN |
1216-96-2 |
Source


|
| Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

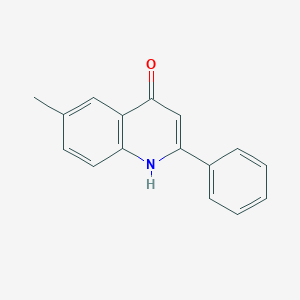
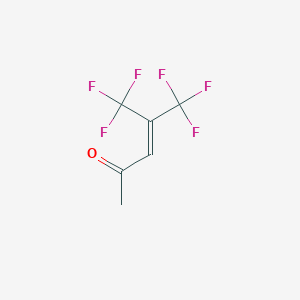
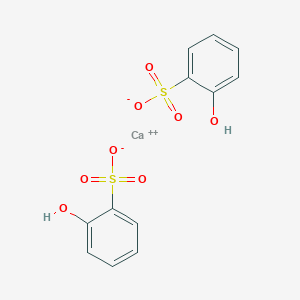

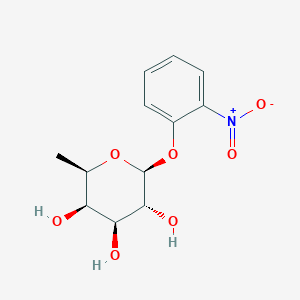
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
